molecular formula C24H22F3N7O B214880 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

Numéro de catalogue B214880
Poids moléculaire: 481.5 g/mol
Clé InChI: XZRGLBCXRJAJDU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine, also known as MRS-1191, is a selective antagonist of the P2Y1 receptor. This receptor is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP) and plays a role in platelet aggregation and thrombosis. MRS-1191 has been studied for its potential use in preventing thrombotic events.

Mécanisme D'action

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine is a selective antagonist of the P2Y1 receptor. This receptor is activated by ATP, which leads to platelet aggregation and thrombus formation. By blocking the P2Y1 receptor, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine inhibits platelet aggregation and prevents thrombus formation.
Biochemical and Physiological Effects
3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been shown to inhibit platelet aggregation in vitro and in vivo. In animal studies, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine reduced thrombus formation and prevented arterial occlusion. 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has also been shown to have a low affinity for other P2Y receptors, indicating its selectivity for the P2Y1 receptor.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine in lab experiments is its selectivity for the P2Y1 receptor. This allows researchers to specifically target this receptor and study its role in thrombus formation. However, one limitation is that 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may not accurately reflect the effects of thrombosis in humans, as animal models may not fully represent human physiology.

Orientations Futures

There are several future directions for research on 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine and the P2Y1 receptor. One area of interest is the development of more selective P2Y1 receptor antagonists, which may have fewer off-target effects. Another area of interest is the use of P2Y1 receptor antagonists in combination with other antiplatelet agents, such as aspirin and clopidogrel, to further reduce the risk of thrombotic events. Additionally, further research is needed to fully understand the role of the P2Y1 receptor in thrombus formation and to identify potential therapeutic targets for preventing thrombotic events.

Méthodes De Synthèse

The synthesis of 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine involves several steps, including the reaction of 2,4-dimethylpyrimidine with 2-bromo-3-(trifluoromethyl)aniline to form 2-(3-(trifluoromethyl)phenyl)-4,6-dimethylpyrimidine. This compound is then reacted with 5-(1-phenyl-1H-tetrazol-5-yl)morpholine to form 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine.

Applications De Recherche Scientifique

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine has been studied for its potential use in preventing thrombotic events. Thrombosis is the formation of a blood clot within a blood vessel, which can lead to serious health complications such as heart attack and stroke. P2Y1 receptors play a role in platelet aggregation, which is a key step in thrombus formation. By blocking these receptors, 3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine may prevent thrombus formation and reduce the risk of thrombotic events.

Propriétés

Nom du produit

3,5-dimethyl-4-{5-(1-phenyl-1H-tetraazol-5-yl)-4-[3-(trifluoromethyl)phenyl]-2-pyrimidinyl}morpholine

Formule moléculaire

C24H22F3N7O

Poids moléculaire

481.5 g/mol

Nom IUPAC

3,5-dimethyl-4-[5-(1-phenyltetrazol-5-yl)-4-[3-(trifluoromethyl)phenyl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C24H22F3N7O/c1-15-13-35-14-16(2)33(15)23-28-12-20(22-30-31-32-34(22)19-9-4-3-5-10-19)21(29-23)17-7-6-8-18(11-17)24(25,26)27/h3-12,15-16H,13-14H2,1-2H3

Clé InChI

XZRGLBCXRJAJDU-UHFFFAOYSA-N

SMILES

CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C

SMILES canonique

CC1COCC(N1C2=NC=C(C(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=NN=NN4C5=CC=CC=C5)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.